![molecular formula C20H15ClN2O4S2 B2538602 (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005968-38-6](/img/structure/B2538602.png)

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

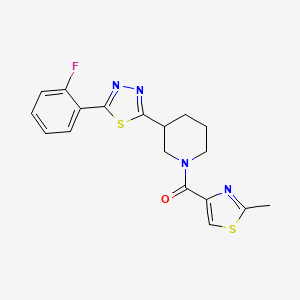

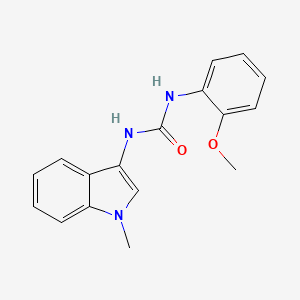

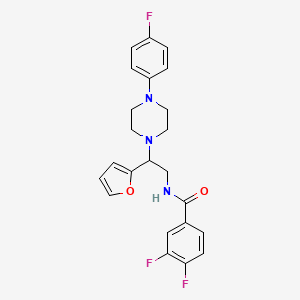

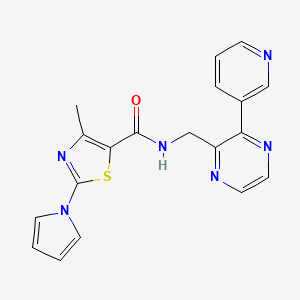

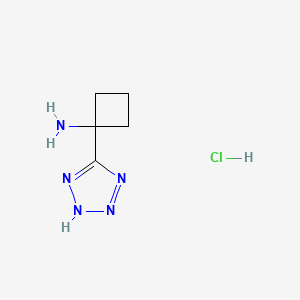

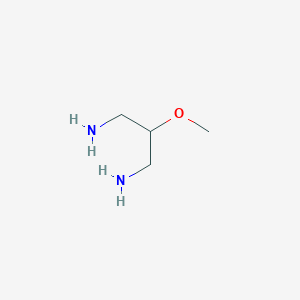

The compound is a complex organic molecule that contains several functional groups, including a carbonyl group, an imino group, and a methoxy group. It also features a benzo[b]thiophene and a benzo[d]thiazole ring, which are heterocyclic compounds containing sulfur and nitrogen atoms, respectively .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The benzo[b]thiophene and benzo[d]thiazole rings likely contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the imine could undergo hydrolysis to form a carbonyl and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

Compounds similar to the one mentioned have been studied for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. For instance, a series of new iminothiazolidin-4-one acetate derivatives synthesized and evaluated as aldose reductase inhibitors showed significant inhibitory potency. Such compounds could potentially offer novel drug opportunities for treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Thiazole and its fused derivatives have been studied for their antimicrobial activities. The synthesis of new thiazole derivatives and their evaluation against various bacterial and fungal isolates have shown promising results. This suggests that compounds with thiazole components could be used in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Catalysis

N-heterocyclic carbenes, including thiazole-derived Schiff base ligands, have shown efficiency as catalysts in transesterification and acylation reactions. Such catalytic activities suggest potential applications in synthetic chemistry and industrial processes for compound modifications (G. Grasa et al., 2002).

Synthesis of Antibiotic Precursors

The practical preparation of Z-isomers of thiadiazolyl acetates, which serve as side chains in the fourth generation of cephem antibiotics, underscores the role of similar compounds in pharmaceutical synthesis. These precursors are critical for the development of antibiotics, indicating a significant application in drug development (K. Tatsuta et al., 1994).

Liquid Crystal Research

Compounds with structural features similar to the mentioned compound have been explored for their liquid crystalline properties. Research into Schiff base-ester linkages involving naphthalene ring systems, for example, contributes to the development of materials with specific mesomorphic properties, which are valuable in display technologies and other applications (B.T. Thaker et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c1-26-11-7-8-13-15(9-11)29-20(23(13)10-16(24)27-2)22-19(25)18-17(21)12-5-3-4-6-14(12)28-18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIXEVOKHSAIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538520.png)

![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2538534.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)